{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Overview
Description
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol is an organosilicon compound with the molecular formula C18H24OSi. This compound is characterized by the presence of a silyl group attached to a phenyl ring, which is further substituted with a methanol group. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol typically involves the reaction of {2,4,6-trimethylphenyl}dimethylchlorosilane with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
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Reaction of {2,4,6-trimethylphenyl}dimethylchlorosilane with phenylmagnesium bromide
Reagents: {2,4,6-trimethylphenyl}dimethylchlorosilane, phenylmagnesium bromide
Conditions: Anhydrous ether, room temperature
Product: this compound
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Hydrolysis
Reagents: Water
Conditions: Room temperature
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used in research settings. the synthetic route described above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding ketones or carboxylic acids
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions
Products: Corresponding alcohols or hydrocarbons
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide
Products: Corresponding halides
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include anhydrous solvents, acidic or basic media, and specific oxidizing or reducing agents depending on the desired reaction.
Major Products
The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, hydrocarbons, and halides, depending on the type of reaction and reagents used.
Scientific Research Applications
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol has several scientific research applications, including:
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Chemistry
- Used as a precursor in the synthesis of other organosilicon compounds.
- Employed in the study of silicon-based reaction mechanisms.
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Biology
- Investigated for its potential biological activity and interactions with biomolecules.
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Medicine
- Explored for its potential use in drug delivery systems due to its unique chemical properties.
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Industry
- Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
- {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}ethanol
- {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}propane
Uniqueness
This compound is unique due to its specific silyl group and phenyl ring substitution pattern, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
[2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OSi/c1-13-10-14(2)18(15(3)11-13)20(4,5)17-9-7-6-8-16(17)12-19/h6-11,19H,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWDPYNFNJUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C)C2=CC=CC=C2CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726229 | |
Record name | {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947515-76-6 | |
Record name | {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {2-[dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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